N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Description

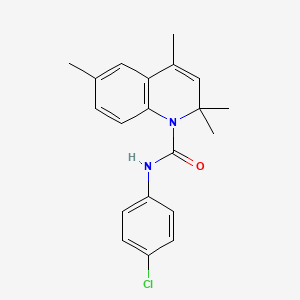

N-(4-Chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with methyl groups at positions 2, 2, 4, and 6, and a carboxamide linkage to a 4-chlorophenyl aromatic moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation. The 4-chlorophenyl group may enhance lipophilicity and receptor binding affinity, while the tetramethylquinoline core likely influences steric and electronic properties.

Properties

Molecular Formula |

C20H21ClN2O |

|---|---|

Molecular Weight |

340.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide |

InChI |

InChI=1S/C20H21ClN2O/c1-13-5-10-18-17(11-13)14(2)12-20(3,4)23(18)19(24)22-16-8-6-15(21)7-9-16/h5-12H,1-4H3,(H,22,24) |

InChI Key |

KVULWAXOZWYRAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the quinoline core.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine or amide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal Agents: TRI and PYR

The antifungal compounds TRI and PYR (Figure 1, ) share key structural motifs with the target molecule:

- TRI : Features a triazine heterocycle linked to a para-methoxyaniline group.

- PYR: Contains a pyridinone core with para-chlorophenyl substituents.

Activity Comparison: TRI and PYR inhibit Candida albicans (MIC ~5–10 µg/mL), but the target compound’s antifungal efficacy remains unstudied.

Nicotinic Acetylcholine Receptor (nAChR) Modulators: CCMI

N-(4-Chlorophenyl)-α-[[(4-chlorophenyl)amino]methylene]-3-methyl-5-isoxazoleacetamide (CCMI) is a positive allosteric modulator (PAM) of α7 nAChR but exhibits cross-reactivity with GABAA receptors (Table 1, ).

Functional Implications: CCMI potentiates α7 nAChR with EC50 ~1 µM but inhibits α3β4 and α4β2 subtypes. The target compound’s tetramethylquinoline core may mitigate off-target effects observed in CCMI due to steric hindrance .

P-Glycoprotein (P-gp) Inhibitors: Compound 2f

Compound 2f () with a phenyl-C4 and N-(4-chlorophenyl)carboxamide-C3 substituent demonstrates Rh123 accumulation (fold increase = 8.2), indicating P-gp inhibition.

| Feature | Target Compound | Compound 2f | Pharmacokinetic Relevance |

|---|---|---|---|

| Carboxamide Position | Quinoline-1(2H)-position | Pyridinone-C3 position | Positional flexibility of carboxamide may alter P-gp binding efficiency. |

| Aromatic Bulk | Tetramethylquinoline + 4-Cl-C6H4 | Phenyl + 4-Cl-C6H4 | Increased bulk in the target compound might enhance P-gp interaction but reduce solubility. |

Activity Prediction : The target compound’s structural complexity could improve P-gp inhibition compared to 2f, though experimental validation is needed .

Research Findings and Hypotheses

- Antifungal Potential: Structural parallels to TRI/PYR suggest possible activity against C. albicans, though methyl groups may necessitate formulation optimization for bioavailability .

- CNS Applications: The quinoline scaffold and chlorophenyl group align with nAChR modulator design. The absence of a methylene linker (as in CCMI) might enhance α7 selectivity .

- Drug Resistance: The carboxamide and chlorophenyl motifs (cf.

Biological Activity

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18ClN

- Molecular Weight : 273.77 g/mol

- CAS Number : [insert CAS number if available]

- IUPAC Name : this compound

The compound features a quinoline backbone with a carboxamide functional group and a chlorophenyl substituent. This structural configuration is significant for its biological interactions.

The biological activity of this compound has been linked to its ability to interact with various molecular targets:

- Kinase Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, compounds featuring chlorophenyl groups have shown promising activity against AKT signaling pathways, which are crucial in glioma malignancy .

- Antioxidant Activity : Quinoline derivatives are often noted for their antioxidant properties. This activity is essential in mitigating oxidative stress-related cellular damage.

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cellular proliferation .

Biological Activity Data

A summary of the biological activities observed in related studies is presented in the following table:

Case Study 1: Anticancer Screening

A series of quinoline derivatives were screened for their anticancer properties against glioblastoma cell lines. This compound was included in the screening process due to its structural similarities with other active compounds. The results indicated significant growth inhibition in cultured glioma cells compared to controls.

Case Study 2: Mechanistic Insights

In a mechanistic study focused on the compound's interaction with cellular pathways, it was shown that treatment with this compound led to decreased phosphorylation of AKT and downstream targets involved in cell survival and proliferation. This suggests a potential role as a therapeutic agent in targeting AKT-mediated signaling pathways in cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.